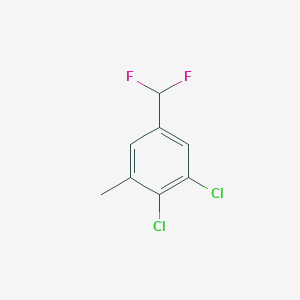

3,4-Dichloro-5-methylbenzodifluoride

Descripción

3,4-Dichloro-5-methylbenzodifluoride is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at the 3- and 4-positions, a methyl group at the 5-position, and a difluoromethyl group (CF₂) at a position depending on the naming convention (commonly adjacent to the methyl group). This compound is structurally distinct due to the electron-withdrawing effects of chlorine and fluorine atoms, which influence its reactivity, solubility, and stability. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its substitution pattern enables selective functionalization. While specific synthesis routes are proprietary, its production typically involves halogenation and fluorination steps under controlled conditions .

Propiedades

Número CAS |

1804896-25-0 |

|---|---|

Fórmula molecular |

C8H6Cl2F2 |

Peso molecular |

211.03 g/mol |

Nombre IUPAC |

1,2-dichloro-5-(difluoromethyl)-3-methylbenzene |

InChI |

InChI=1S/C8H6Cl2F2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,8H,1H3 |

Clave InChI |

LMJWRODJGKHMQT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1Cl)Cl)C(F)F |

SMILES canónico |

CC1=CC(=CC(=C1Cl)Cl)C(F)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Structural and Functional Differences

The most closely related analog to 3,4-Dichloro-5-methylbenzodifluoride is 2,4-Dichloro-5-methylbenzotrifluoride (CAS 115571-61-4), which differs in both substituent positions and fluorine content. Below is a detailed comparison:

*Inferred from structural similarity to halogenated aromatics.

Key Findings:

Steric and Positional Influence : The 3,4-dichloro substitution in the target compound creates a sterically congested environment compared to the 2,4-dichloro isomer, which may reduce reactivity in nucleophilic aromatic substitution.

Solubility : The trifluoromethyl group enhances hydrophobicity, making 2,4-Dichloro-5-methylbenzotrifluoride less soluble in polar solvents than its difluoromethyl counterpart.

Research Implications

- Synthetic Utility : The positional isomerism and fluorine content directly impact the compound’s utility. For example, 2,4-Dichloro-5-methylbenzotrifluoride’s CF₃ group is preferred in herbicides due to its metabolic stability, while the target compound’s CF₂ group may offer unique reactivity in pharmaceutical intermediates.

- Thermal Stability : Trifluoromethylated compounds generally exhibit higher thermal stability, a critical factor in industrial processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.